molecular formula C28H37N3O6S B3303563 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 921064-25-7

2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B3303563
CAS No.: 921064-25-7
M. Wt: 543.7 g/mol
InChI Key: LKNRQMUTAQUTPS-UHFFFAOYSA-N
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Description

2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole ring, a sulfonyl group, and a dimethoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Carbamoyl Group: The sulfonylated indole is reacted with an isocyanate to introduce the carbamoyl group.

    Coupling with the Dimethoxyphenyl Group: Finally, the compound is coupled with the dimethoxyphenyl ethylamine derivative through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring and the dimethoxyphenyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: shares similarities with other indole derivatives and sulfonyl-containing compounds.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]acetamide: is another similar compound with slight structural variations.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O6S/c1-19(2)31(20(3)4)28(33)17-30-16-26(22-9-7-8-10-23(22)30)38(34,35)18-27(32)29-14-13-21-11-12-24(36-5)25(15-21)37-6/h7-12,15-16,19-20H,13-14,17-18H2,1-6H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNRQMUTAQUTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 2
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2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 3
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2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 4
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2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(1-{[bis(propan-2-yl)carbamoyl]methyl}-1H-indol-3-yl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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